4-Hydroxybutyl acrylate

Catalog No.
S562221
CAS No.
2478-10-6
M.F
C7H12O3
M. Wt
144.17 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Hydroxybutyl acrylate

CAS Number

2478-10-6

Product Name

4-Hydroxybutyl acrylate

IUPAC Name

4-hydroxybutyl prop-2-enoate

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

InChI

InChI=1S/C7H12O3/c1-2-7(9)10-6-4-3-5-8/h2,8H,1,3-6H2

InChI Key

NDWUBGAGUCISDV-UHFFFAOYSA-N

SMILES

C=CC(=O)OCCCCO

Synonyms

4-hydroxybutyl acrylate

Canonical SMILES

C=CC(=O)OCCCCO

Synthesis of Polymers and Copolymers:

HBA acts as a monomer, a building block for creating polymers and copolymers. Its unique properties, including a hydroxyl group and an acrylate group, allow researchers to tailor the material's characteristics for specific needs. Studies have explored HBA's use in synthesizing various polymers, including:

  • Biodegradable polymers: These polymers are designed to degrade naturally in the environment, minimizing waste accumulation. Research suggests HBA can be incorporated into biodegradable polymers for applications like drug delivery and tissue engineering [].
  • Hydrogels: These water-swollen networks have diverse applications in biomedicine. Studies have explored HBA-based hydrogels for controlled drug release and tissue regeneration [].
  • Functional polymers: These polymers possess specific functionalities beyond their basic structure. Research has investigated HBA-containing functional polymers for various purposes, including sensors and actuators [].

Development of Drug Delivery Systems:

HBA finds potential in developing controlled drug delivery systems. Its properties, like biocompatibility and reactivity, make it suitable for designing drug carriers. Studies have explored HBA's use in:

  • Transdermal drug delivery: HBA monomers have been investigated for fabricating membranes in transdermal drug delivery systems, allowing controlled release of drugs through the skin [].
  • Stimuli-responsive drug delivery: HBA-based polymers can be designed to release drugs in response to specific stimuli like pH changes or light, offering targeted and controlled drug delivery [].

Other Research Applications:

Beyond the mentioned uses, HBA has also been explored in other areas of scientific research, including:

  • Membranes for separation processes: Studies have investigated HBA-containing membranes for applications like water purification and filtration [].
  • Coatings and adhesives: HBA's properties like scratch resistance and adhesion make it relevant for research on developing new coatings and adhesives [].

4-Hydroxybutyl acrylate (4-HBA) is an organic compound belonging to the class of acrylate esters. It is a colorless liquid with a mild odor []. 4-HBA is synthesized through the esterification of acrylic acid with 1,4-butanediol, typically using a catalyst []. It holds significance in scientific research due to its unique properties that enhance various polymers [].


Molecular Structure Analysis

The molecular structure of 4-HBA (C7H12O3) contains two key functional groups:

  • Acrylate group (CH2=CHCOO): This double bond enables 4-HBA to readily undergo polymerization reactions, forming the backbone of polymers [].
  • Hydroxyl group (OH): Located at the terminal end of the molecule, the hydroxyl group contributes to crosslinking within polymers, improving their strength and durability [].

The presence of both these groups makes 4-HBA a versatile monomer for copolymerization, allowing for the creation of polymers with specific properties [].


Chemical Reactions Analysis

Synthesis:

4-HBA is synthesized through the esterification reaction between acrylic acid and 1,4-butanediol, often using a catalyst like Amberlyst 15 [].

CH2=CHCOOH (acrylic acid) + HOCH2CH2CH2CH2OH (1,4-butanediol) -> CH2=CHCOO(CH2)4OH (4-HBA) + H2O

Polymerization:

4-HBA readily undergoes polymerization reactions due to the presence of the acrylate group. It can form homopolymers or more commonly, copolymers with other monomers like acrylic acid, methacrylates, or styrene [, ]. These copolymers exhibit enhanced properties like adhesion, weatherability, scratch resistance, and rheology modification [].

Other Relevant Reactions:

4-HBA's hydroxyl group allows for further reactions like esterification or etherification, potentially leading to the development of novel functional materials [].


Physical And Chemical Properties Analysis

  • Formula: C7H12O3 []
  • Boiling Point: 236 °C []
  • Density: 1.039 g/cm³ []
  • Refractive Index: 1.454 (at 20°C) []
  • Viscosity: 10.7 mPa·s (at 20°C) []
  • Solubility: Miscible with water in all proportions []
  • Stability: Prone to polymerization. Typically stabilized with inhibitors like hydroquinone monomethyl ether (MEHQ) during storage and handling [].

Physical Description

Liquid

XLogP3

1.1

UNII

4O2A4HET1X

GHS Hazard Statements

Aggregated GHS information provided by 282 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 9 of 282 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 273 of 282 companies with hazard statement code(s):;
H302 (98.17%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (15.02%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (83.15%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (83.15%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (16.85%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (15.02%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (15.75%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

51309-28-5
2478-10-6

Wikipedia

4-hydroxybutyl acrylate

General Manufacturing Information

Paint and coating manufacturing
Printing ink manufacturing
2-Propenoic acid, 4-hydroxybutyl ester: ACTIVE

Dates

Modify: 2023-08-15

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